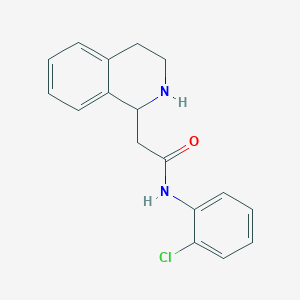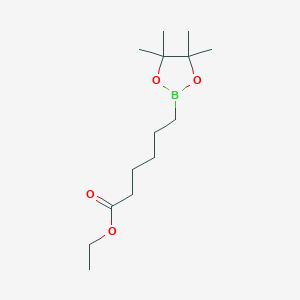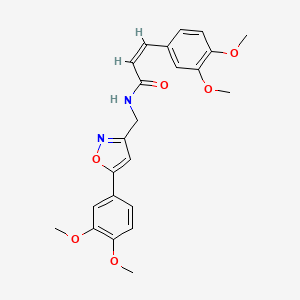
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide, also known as CTI, is a small molecule that has been extensively studied for its potential therapeutic applications. CTI is a member of the tetrahydroisoquinoline family of compounds, which have been identified as having a wide range of biological activities.
Scientific Research Applications
Therapeutic Efficacy in Treating Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a notable decrease in viral load and increased survival in Japanese encephalitis virus-infected mice, indicating potential therapeutic applications for viral encephalitis conditions (Ghosh et al., 2008).
Structural and Property Studies of Amide Derivatives
Research into amide derivatives similar to N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide focuses on their structural aspects and properties. For instance, studies on salt and inclusion compounds of certain amide derivatives have led to insights into their gel formation capabilities and fluorescence properties, which could have implications for materials science and engineering applications (Karmakar et al., 2007).
Antimicrobial and Anticancer Potentials
A series of acetamide derivatives, including compounds structurally related to the compound in focus, were synthesized and evaluated for their antimicrobial and anticancer activities. These studies have shown significant activity against various microbial strains and cancer cell lines, highlighting the compound's potential in developing new therapeutic agents (Mehta et al., 2019).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds has broadened understanding of their potential applications. For example, a facile synthesis approach for (±)-crispine A via acyliminium ion cyclisation presents a method for producing complex molecules from simpler acetamide derivatives, opening pathways for synthetic and medicinal chemistry explorations (King, 2007).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides, structurally akin to the compound in discussion, have shown promising analgesic and anti-inflammatory activities. Such studies suggest the potential for developing new pain management and anti-inflammatory therapies (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-7-3-4-8-15(14)20-17(21)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDZBPTRZYDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)
![2-(4-{[3,5,6-Trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2644646.png)



![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2644653.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)
![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)